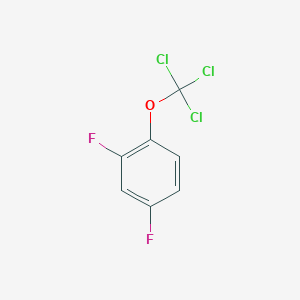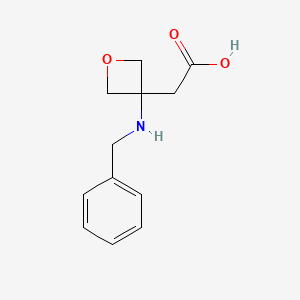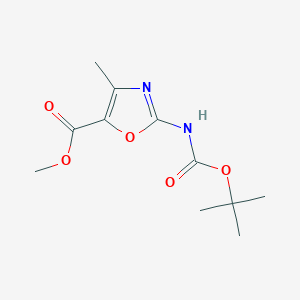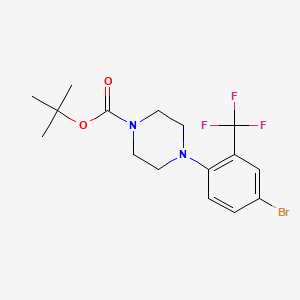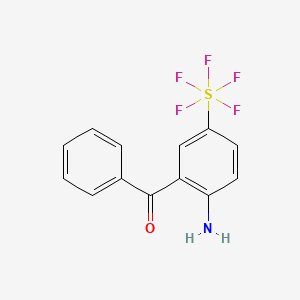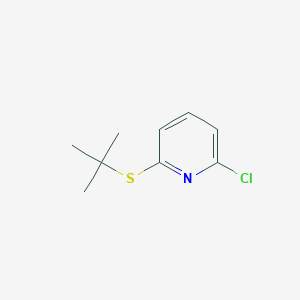
2-(tert-Butylthio)-6-chloropyridin
Übersicht
Beschreibung
The tert-butylthio group is an organosulfur compound with the formula (CH3)3CSH . It’s used as an odorant for natural gas, which is otherwise odorless . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The tert-butylthio group can be synthesized by the reaction of zinc sulfide and tert-butyl chloride . Another method involves the reaction of the Grignard reagent, tert-BuMgCl, with sulfur to give the corresponding thiolate, followed by hydrolysis .Molecular Structure Analysis
The tert-butylthio group consists of a sulfur atom bonded to a tert-butyl group. The tert-butyl group is a very bulky group, which can have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The tert-butylthio group can react with thallium (I) ethoxide to give the thallium thiolate . This thallium thiolate can be used to convert acyl chlorides to the thioester .Wissenschaftliche Forschungsanwendungen
Entwicklung von Fluoreszenzfarbstoffen
Die Verbindung wurde bei der Entwicklung von Fluoreszenzfarbstoffen eingesetzt. Diese Farbstoffe finden Anwendung in der Superauflösungsmikroskopie, wie z. B. der stimulierten Emissionsverarmungsmikroskopie (STED-Mikroskopie), die für die biologische Forschung von entscheidender Bedeutung ist .
Konjugierte Polymere für die Oxidantensensorik
Es ist auch ein wichtiger Bestandteil bei der Herstellung von konjugierten Polymeren, die eine Fluoreszenzantwort bei Oxidation zeigen. Solche Materialien sind interessant für ihre potenzielle Verwendung in der Oxidantensensorik, die Auswirkungen auf die Umweltüberwachung und Diagnostik hat .
Stabile Radikale für die EPR-Spektroskopie
Schließlich ist 2-(tert-Butylthio)-6-chloropyridin an der Synthese stabiler Radikale beteiligt, die in der Elektronenspinresonanz-(EPR-)Spektroskopie verwendet werden. Diese Radikale sind wichtig für die ortsspezifische Spinmarkierung von Biomolekülen, was zur Strukturaufklärung von Proteinen und Nukleinsäuren beiträgt .
Safety and Hazards
Wirkmechanismus
Target of action
Organosulfur compounds like tert-butylthiol, a component of this compound, are known to interact with a variety of biological targets .
Mode of action
Without specific studies on “2-(Tert-butylthio)-6-chloropyridine”, it’s difficult to say exactly how it interacts with its targets. Organosulfur compounds often act through covalent modification of their targets, particularly at reactive cysteine residues .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “2-(Tert-butylthio)-6-chloropyridine” might affect. Organosulfur compounds can be involved in a variety of biochemical processes, including redox reactions and signal transduction .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “2-(Tert-butylthio)-6-chloropyridine” might be. If it acts similarly to other organosulfur compounds, it could potentially modify proteins and affect their function .
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLUKIJYXTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

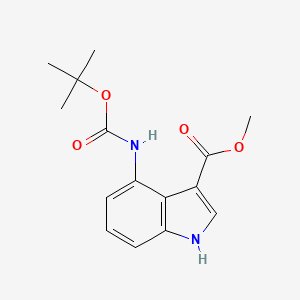
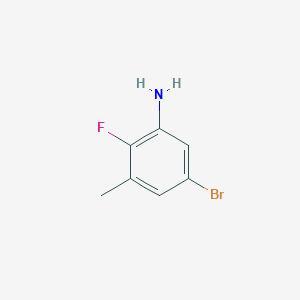
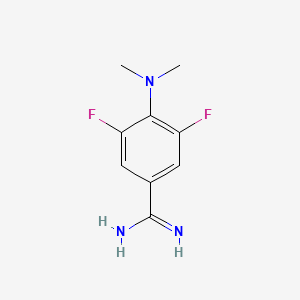
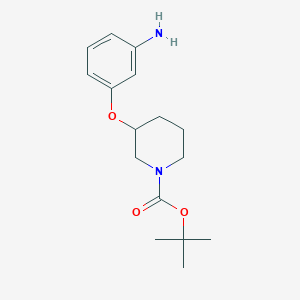
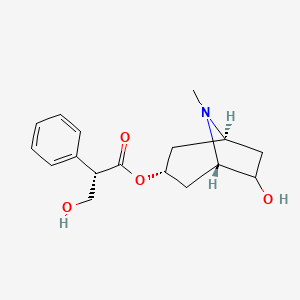
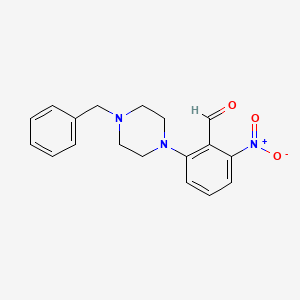
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
